3-Hydrazinyl-1-methyl-1H-1,2,4-triazole
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Overview
Description
3-Hydrazinyl-1-methyl-1H-1,2,4-triazole is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a hydrazinyl group attached to the triazole ring, which imparts unique chemical and biological properties. The molecular formula of this compound is C3H6N4, and it has a molecular weight of 98.11 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-1-methyl-1H-1,2,4-triazole typically involves the reaction of hydrazine with 3-methyl-1H-1,2,4-triazole. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows: [ \text{3-Methyl-1H-1,2,4-triazole} + \text{Hydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted triazole derivatives.
Scientific Research Applications
3-Hydrazinyl-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential drug candidate for treating various diseases due to its bioactive properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes or interact with receptors, leading to various biological effects.
Comparison with Similar Compounds
3-Methyl-1H-1,2,4-triazole: Lacks the hydrazinyl group, resulting in different chemical and biological properties.
3-Amino-1,2,4-triazole: Contains an amino group instead of a hydrazinyl group, leading to variations in reactivity and applications.
1,2,4-Triazole-3-thiol: Features a thiol group, which imparts distinct chemical behavior compared to the hydrazinyl derivative.
Uniqueness: 3-Hydrazinyl-1-methyl-1H-1,2,4-triazole is unique due to the presence of the hydrazinyl group, which enhances its reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C3H7N5 |
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Molecular Weight |
113.12 g/mol |
IUPAC Name |
(1-methyl-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C3H7N5/c1-8-2-5-3(6-4)7-8/h2H,4H2,1H3,(H,6,7) |
InChI Key |
DKIKFPCDZFCGIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)NN |
Origin of Product |
United States |
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